N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a 5-ethyl substituent and a benzyl carboxamide group at position 5. The ethyl group at position 5 and the benzyl carboxamide moiety distinguish this compound from structurally related analogs, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
N-benzyl-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-25-14-18(21(27)23-13-16-9-5-3-6-10-16)20-19(15-25)22(28)26(24-20)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCONUARACBMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the benzyl, ethyl, and phenyl groups. Reaction conditions may vary, but common reagents include bases, acids, and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 of the pyrazolo[4,3-c]pyridine core significantly impacts molecular properties:
Key Observations :
- Benzyl and propyl substituents introduce bulkier groups, which may hinder receptor binding but enhance metabolic stability .
Carboxamide Substituent Variations
The N-substituent on the carboxamide group at position 7 modulates solubility and target interactions:
Key Observations :
- The benzyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar substituents like 4-ethoxyphenyl or 2-methoxyethyl .
- N-Cycloheptyl and N-propyl analogs exhibit reduced solubility, limiting their applicability in aqueous formulations .
Biological Activity
N-benzyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The structural formula can be represented as follows:
This compound features a pyrazolo[4,3-c]pyridine core which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The compound in focus has shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa and HCT116.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.36 | CDK2 inhibition |
| HCT116 | 1.8 | CDK9 inhibition |
These findings suggest that this compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The proposed mechanism of action involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for tumors that exhibit dysregulation of CDK pathways. The compound's ability to selectively inhibit CDK2 over CDK9 has been noted to enhance its therapeutic profile by minimizing off-target effects.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that modifications to the compound's structure can significantly improve its bioavailability and metabolic stability.
Key Findings
- Oral Bioavailability : The compound has been optimized for better oral bioavailability compared to earlier analogs.
- Metabolic Stability : Structural modifications have been shown to reduce metabolic degradation in liver microsomes.
Case Studies
Several case studies provide insights into the clinical relevance of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with N-benzyl-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine resulted in a significant decrease in cell viability at concentrations as low as 0.36 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective in vivo anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
